molecular formula C16H20N2O2S B2989976 2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide CAS No. 863512-59-8

2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No.: B2989976
CAS No.: 863512-59-8
M. Wt: 304.41
InChI Key: QSVKNXWEMIUDPS-UHFFFAOYSA-N
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Description

The compound 2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is an acetamide derivative featuring a 4-ethoxyphenyl group and a 2-methyl-substituted thiazole ring connected via an ethyl linker. Its molecular formula is C₁₆H₁₉N₂O₂S, with a molecular weight of 315.4 g/mol.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-3-20-15-6-4-13(5-7-15)10-16(19)17-9-8-14-11-21-12(2)18-14/h4-7,11H,3,8-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVKNXWEMIUDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the reaction of 4-ethoxyphenylacetic acid with 2-(2-methyl-1,3-thiazol-4-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes.

  • Industry: Use in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide exerts its effects involves binding to specific molecular targets. The acetamide group can interact with enzymes or receptors, leading to modulation of biological pathways. The ethoxyphenyl and methylthiazolyl groups contribute to the compound's affinity and specificity for these targets.

Comparison with Similar Compounds

Key Structural Features

The compound’s structure includes:

  • 2-Methyl-1,3-thiazol-4-yl group : Enhances metabolic stability compared to unsubstituted thiazoles.
  • Ethyl linker : Balances flexibility and rigidity for optimal receptor binding.

Comparison with Selected Analogs

The following table highlights structural differences and similarities with related compounds:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features/Applications References
Target Compound C₁₆H₁₉N₂O₂S 4-Ethoxyphenyl, 2-methyl-thiazole 315.4 N/A (Research compound)
Mirabegron (β3-adrenergic agonist) C₂₁H₂₄N₄O₂S 2-Amino-thiazole, hydroxy-phenylethyl group 396.5 Overactive bladder treatment; β3 selectivity
D265-0194 (Screening compound) C₁₃H₁₅N₂OS 2-Methylphenyl, 2-methyl-thiazole 261.3 Research use; structural simplicity
2-(4-Methoxyphenyl)-N-[2-(2-[4-(trifluoromethyl)phenyl]thiazol-4-yl)ethyl]acetamide C₂₁H₁₉F₃N₂O₂S 4-Methoxyphenyl, CF3-phenyl-thiazole 420.4 Enhanced lipophilicity from CF3 group
N-(4-Methoxyphenyl)-2-(4-oxo-thiazolidin-5-yl)acetamide (Tautomer 3c-I/A) C₁₄H₁₅N₂O₃S 4-Methoxyphenyl, thiazolidinone ring 299.3 Tautomerism affects reactivity

Pharmacological and Functional Insights

  • Mirabegron: The 2-amino-thiazole group and hydroxy-phenylethyl side chain are critical for β3-adrenergic receptor agonism. The target compound’s 2-methyl-thiazole and ethoxyphenyl groups may reduce β3 affinity but improve metabolic stability .
  • D265-0194 : The simpler structure (lacking ethoxy or complex linkers) highlights the importance of substituents in tuning receptor interactions.
  • CF3-substituted analog : The trifluoromethyl group increases lipophilicity and may enhance blood-brain barrier penetration compared to the target compound’s ethoxy group .
  • Tautomeric compound (3c-I/A) : Demonstrates how tautomerism in thiazole derivatives can influence binding modes and biological activity .

Analytical Techniques

  • NMR and HPLC : Critical for confirming purity and structure (e.g., Mirabegron’s validation via RP-HPLC ).
  • X-ray crystallography : Used in to resolve tautomerism and confirm acetyl group orientation in similar compounds.

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological evaluation, and therapeutic potential of this compound, drawing from diverse research studies.

Synthesis

The synthesis of thiazole derivatives often involves the reaction of thiazole moieties with various aromatic groups. In the case of this compound, the compound is synthesized through a multi-step process involving the formation of the thiazole ring and subsequent substitution reactions to introduce the ethoxy and acetamide groups.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated several thiazole derivatives, including related compounds, for their minimum inhibitory concentration (MIC) against various pathogens. The results demonstrated that many derivatives showed potent activity with MIC values as low as 0.22 μg/mL, indicating strong bactericidal effects .

Anti-inflammatory Activity

Thiazole compounds are also noted for their anti-inflammatory effects. A series of derivatives similar to this compound were tested for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. Certain derivatives exhibited strong inhibition rates, suggesting potential therapeutic applications in treating inflammatory diseases .

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibition is another critical area of research for thiazole derivatives. Studies have shown that specific thiazole-based compounds can effectively inhibit AChE activity, which is relevant for treating neurodegenerative diseases like Alzheimer's. The IC50 values for some related compounds ranged from 103.24 nM to 500.56 nM, demonstrating significant potency compared to established drugs like donepezil .

Case Study 1: Antimicrobial Evaluation

In a systematic evaluation of antimicrobial activities, this compound was included among several derivatives tested against common bacterial strains. The compound exhibited notable synergy when combined with antibiotics like ciprofloxacin, enhancing overall efficacy against resistant strains .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory properties revealed that the compound significantly reduced inflammation markers in vitro. This was evidenced by decreased levels of prostaglandin E2 (PGE2) in treated cell cultures compared to controls, suggesting a mechanism involving cyclooxygenase inhibition .

Research Findings Summary

Activity Type IC50 Values Remarks
Antimicrobial0.22 - 0.25 μg/mLStrong activity against multiple pathogens
Anti-inflammatoryNot specifiedSignificant reduction in PGE2 levels
AChE Inhibition103.24 - 500.56 nMEffective compared to donepezil

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide?

  • Methodology : The compound can be synthesized via coupling reactions between substituted thiazole precursors and acetamide derivatives. For example, analogous compounds are prepared using carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDCl) in dichloromethane with triethylamine as a base at low temperatures (273 K) . Solvent choice and reaction time (e.g., 3 hours) are critical for yield optimization.
  • Key Reference : A similar acetamide derivative was synthesized with a 2-4% yield after purification via extraction and recrystallization .

Q. How is the crystal structure of this compound determined, and what structural features influence its stability?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, a related acetamide-thiazole compound revealed a planar amide group with dihedral angles of 80.7° between aromatic rings, stabilized by N–H⋯O hydrogen bonds forming R₂²(10) dimer motifs .
  • Key Data :

ParameterValue for Analogous Compound
Molecular FormulaC₁₄H₁₄N₂O₄S
Dihedral Angles79.22° (thiazole-acetamide)
Hydrogen Bond Length2.89 Å (C–H⋯O)

Q. What in vitro assays are recommended to screen for biological activity?

  • Methodology : Antimicrobial activity can be tested using broth microdilution (MIC determination against Gram-positive/negative bacteria). Anticancer potential is assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated from dose-response curves .
  • Note : Thiazole derivatives often exhibit activity at micromolar concentrations, but substituent effects (e.g., ethoxy vs. methoxy groups) require systematic evaluation .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve reagent solubility.
  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
  • Temperature Control : Gradual warming (273 K → room temperature) may reduce side reactions.
    • Case Study : A multi-step synthesis of a related acetamide achieved a 5% yield after optimizing stoichiometry and purification (column chromatography vs. recrystallization) .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
  • Docking Studies : Autodock Vina or Schrödinger Suite can model interactions with target proteins (e.g., EGFR kinase for anticancer activity).
    • Example : A thiazole-acetamide analog showed moderate BBB penetration (logP = 2.1) but high plasma protein binding (>90%), limiting bioavailability .

Q. How can structural data contradictions (e.g., hydrogen bonding patterns) be resolved across studies?

  • Methodology :

  • Comparative Crystallography : Reanalyze SCXRD data with software like Olex2 or SHELXL to validate hydrogen bond assignments.
  • DFT Calculations : Gaussian 09 can model electron density to confirm intermolecular interactions.
    • Case : Discrepancies in dihedral angles (e.g., 64.8° vs. 79.2° in similar compounds) were attributed to steric repulsion between substituents .

Q. What strategies enhance selectivity in biological assays to reduce off-target effects?

  • Methodology :

  • SAR Studies : Modify the ethoxyphenyl or thiazole-ethyl groups and test against isoform-specific targets (e.g., COX-2 vs. COX-1).
  • Proteome Profiling : Use affinity chromatography or thermal shift assays to identify binding partners.
    • Data : A methyl-substituted thiazole increased selectivity for bacterial DNA gyrase by 10-fold compared to human topoisomerase II .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo models?

  • Methodology :

  • Metabolic Stability Testing : Use liver microsomes to assess phase I/II metabolism. Poor in vivo activity may stem from rapid clearance.
  • Formulation Adjustments : Test solubility enhancers (e.g., PEG 400) or nanoparticle encapsulation.
    • Example : A thiazole-acetamide with IC₅₀ = 5 µM in vitro showed no efficacy in mice due to rapid hepatic glucuronidation .

Q. What statistical approaches are recommended for dose-response studies?

  • Methodology :

  • Four-Parameter Logistic Model : Fit data using GraphPad Prism to calculate IC₅₀, Hill slope, and R² values.
  • ANOVA with Tukey’s Test : Compare multiple dose groups for significance (p < 0.05).

Tables for Quick Reference

Table 1 : Common Synthetic Routes and Yields for Analogous Compounds

Reaction TypeReagents/ConditionsYieldReference
Carbodiimide CouplingEDCl, DCM, 273 K, 3 h2-5%
Nucleophilic SubstitutionK₂CO₃, DMF, reflux15%

Table 2 : Structural Parameters from Crystallography

Compound FeatureObserved ValueTechniqueReference
Dihedral Angle (Thiazole-Acetamide)79.22°SCXRD
Hydrogen Bond Length2.89 ÅSCXRD

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